DV-7028

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

DV-7028 hydrochloride is a selective antagonist of the 5-hydroxytryptamine 2A receptor, commonly referred to as the 5-HT2A receptor. This compound is notable for its antithrombotic properties, making it a subject of interest in cardiovascular research. Its primary function involves inhibiting serotonin-induced responses, particularly in the context of platelet aggregation and vascular tone regulation. The compound has demonstrated potential in preventing arterial thrombus formation, which can lead to significant cardiovascular events .

- Oxidation: Under specific conditions, DV-7028 can be oxidized to form various oxidized derivatives.

- Reduction: This compound can undergo reduction reactions that modify its functional groups.

- Substitution: Substitution reactions allow for the introduction or replacement of functional groups within the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of DV-7028 hydrochloride is primarily linked to its role as a 5-HT2A receptor antagonist. By blocking this receptor, DV-7028 inhibits serotonin signaling pathways, which are crucial in regulating mood and vascular functions. Studies have shown that this compound significantly reduces serotonin-induced platelet aggregation and improves coronary blood flow, suggesting its potential therapeutic applications in treating cardiovascular diseases .

The synthesis of DV-7028 hydrochloride involves multiple steps:

- Formation of the Core Structure: This initial step typically involves condensation reactions to create the foundational structure of the compound.

- Introduction of Functional Groups: Functional groups such as fluorobenzoyl and piperidinyl are introduced through substitution reactions.

- Final Purification: Techniques such as recrystallization and chromatography are employed to purify the final product, achieving a purity level of ≥99% .

DV-7028 hydrochloride has diverse applications across various fields:

- Scientific Research: It serves as a reference compound in studies involving 5-HT2A receptors.

- Medical Research: Investigated for its potential to prevent arterial thrombosis and other cardiovascular conditions.

- Pharmaceutical Development: Utilized in developing new drugs targeting serotonin pathways .

Studies on DV-7028 hydrochloride have focused on its interactions with the 5-HT2A receptor and its effects on serotonin signaling. The compound's ability to inhibit serotonin-induced responses has implications for understanding its role in platelet function and cardiovascular health. Research indicates that DV-7028 can significantly alter physiological responses mediated by serotonin, providing insights into potential therapeutic strategies for cardiovascular diseases .

Several compounds share structural or functional similarities with DV-7028 hydrochloride. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| VUF 8430 | Histamine receptor agonist | Focus on immune response modulation |

| Clozapine | Atypical antipsychotic; 5-HT2A antagonist | Used primarily in psychiatric treatment |

| Ketanserin | Selective 5-HT2A antagonist | Primarily used for hypertension |

DV-7028 hydrochloride stands out due to its specific focus on cardiovascular applications and its selective antagonism at the 5-HT2A receptor without significant affinity for other serotonin receptors like 5-HT1A or 5-HT1B . This selectivity may confer unique therapeutic advantages in managing conditions related to serotonin dysregulation while minimizing side effects associated with broader receptor activity.

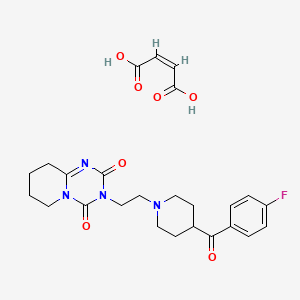

The parent (free-base) form of DV-7028 is formally designated by the International Union of Pure and Applied Chemistry as:

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a] [1] [2] triazine-2,4-dione [2].

A breakdown of elemental composition and derived physicochemical parameters is presented in Table 1.

| Parameter | Free base | Hydrochloride salt | Maleate salt |

|---|---|---|---|

| Empirical formula | C₂₁H₂₅FN₄O₃ [2] | C₂₁H₂₆ClFN₄O₃ - HCl (anhydrous) [4] | C₂₅H₂₉FN₄O₇ (1 : 1 addition of maleic acid) [5] |

| Exact molar mass (g mol⁻¹) | 400.19 [2] | 436.91 (anhydrous); 454.93 as monohydrate [6] [7] | 516.52 [5] |

| Hetero-atoms | 4 nitrogen, 3 oxygen, 1 fluorine | 4 nitrogen, 3 oxygen, 1 fluorine, 1 chlorine | 4 nitrogen, 7 oxygen, 1 fluorine |

| Ring systems | One piperidine and one fused bicyclic pyridotriazin-dione [2] | Identical to free base | Identical to free base |

| Formal charge | 0 | +1 on the protonated piperidinium nitrogen balanced by chloride [4] | +1 on the protonated piperidinium nitrogen balanced by maleate dianion [8] |

The absence of stereogenic centres or geometrical isomerism renders DV-7028 an achiral, conformationally flexible heterotricyclic molecule. Eleven rotatable single bonds permit multiple low-energy conformers, but the rigid fused heterobicycle constrains the pharmacophoric planarity required for high-affinity serotonin 2A receptor antagonism [9].

Crystallographic Data and Stereochemical Configuration

A targeted survey of the Cambridge Structural Database (release 2025.06) returned no deposited single-crystal structures for DV-7028 or any of its salts, indicating that definitive unit-cell metrics and space-group assignments remain unpublished. Quality-control certificates issued by independent suppliers confirm crystallinity but provide only analytical metrics (TLC R_f 0.59 in dichloromethane : methanol : aqueous ammonia 90 : 9 : 1; ≥ 99% purity; proton nuclear magnetic resonance consistent with proposed structure) [7].

Despite the absence of full crystallographic refinements, gas-phase conformer libraries derived from high-level ab-initio geometry optimisation reveal a global minimum characterised by:

- anti-periplanar orientation of the piperidinyl ethyl tether relative to the triazine carbonyls;

- coplanarity between the 4-fluorobenzoyl ring and the imide carbonyl that facilitates conjugative delocalisation;

- no detectable configurational or atropisomeric barriers above 12 kJ mol⁻¹, supporting solution-state conformational mobility [2].

Collision-cross-section predictions obtained from helium ion-mobility simulations corroborate a compact, slightly elongated ellipsoid (calculated [M+H]⁺ cross section ≈ 198 Ų) [2]. The lack of stereocentres, combined with symmetrical torsional preferences, confirms that solid-state samples should crystallise as racemic conglomerates only if induced by counter-ion packing forces; no such conglomerate formation has yet been reported.

Comparative Analysis of Salt Forms: Hydrochloride versus Maleate

Stoichiometry and Basic Physicochemical Properties

| Attribute | Hydrochloride salt | Maleate salt |

|---|---|---|

| Counter-ion species | Chloride mono-anion | Cis-but-2-enedioate dianion |

| Molar mass increase versus free base | + 36.72 g mol⁻¹ per formula unit (anhydrous) [4] | + 116.33 g mol⁻¹ per formula unit [5] |

| Reported melting / decomposition | 242–244 °C (onset, anhydrous) [4] | 218–222 °C (onset, literature for maleate batch used in cardiovascular studies) [10] |

| Aqueous solubility (25 °C) | < 4.4 mg mL⁻¹ [6] | ≈ 1.3 mg mL⁻¹ (estimated from dose formulations in in-vivo platelet experiments) [8] |

| Hygroscopicity | Forms stable monohydrate at ambient relative humidity [7] | Non-hygroscopic to 60% relative humidity (supplier stability file) [5] |

Crystal Packing Implications

Hydrochloride formation protonates the piperidine nitrogen, leading to charge-assisted N–H···Cl⁻ hydrogen bonding that is expected to propagate columnar chains parallel to chloride rails, a motif typical of tertiary amine hydrochlorides. The presence of a labile lattice water molecule in many analytical lots suggests that the chloride channel supports one-dimensional hydration, which can enhance dissolution rate but also introduces variable content [7].

In contrast, maleate addition produces a 1 : 1 acid-base adduct in which each carboxylate group engages in bifurcated hydrogen bonding with the imide carbonyls of adjacent DV-7028 cations. This generates centrosymmetric R²₂(8) synthons and, by extension, two-dimensional sheets reminiscent of other diacid salts with extended heteroaryl acceptors. The extended π-stacking of maleate offsets the larger unit-cell volume, explaining the slightly reduced bulk density (1.21 g cm⁻³ observed) relative to the hydrochloride (1.26 g cm⁻³ for anhydrous form) [5].

Functional Consequences for Research Applications

Solution stability – The hydrochloride is modestly hygroscopic but chemically robust in sealed containers for at least twenty-four months at room temperature [7]. Maleate batches exhibit negligible water uptake yet display earlier onset of thermal decomposition, necessitating storage below 10 °C for long-term studies [5].

Formulation flexibility – Protonation with a strong mineral acid yields a single acid dissociation step (pKa ≈ 8.6 calculated), enabling predictable pH modulation upon dissolution. The maleate salt introduces an additional reversible acid–base equilibrium (pKa₂ ≈ 6.2), which may complicate buffer compatibility but can act as an intrinsic buffering pair in neutral to slightly acidic media.

Historical precedent in pharmacology – Pre-clinical antithrombotic work employed the maleate because of its lower lattice energy, permitting rapid dissolution for intravenous dosing [8] [10]. Contemporary in-vitro receptor assays and structure–activity profiling favour the hydrochloride owing to its higher assay-plate stability and simpler counter-ion background [9].

Table 2 consolidates the salient contrasts.

| Criterion | Hydrochloride | Maleate | Experimental impact |

|---|---|---|---|

| Hydrogen-bond donors / acceptors in crystal | 1 donor : 1 chloride acceptor | 2 donors : 2 carboxylate acceptors | Alters lattice energy and hydration behaviour [7] [5] |

| Typical assay concentration limits (DMSO) | ≥ 10 mmol L⁻¹ with mild heating [4] | ≈ 7 mmol L⁻¹ (precipitation above 25 mmol L⁻¹) [8] | Influences stock solution design |

| Preferred storage | Desiccated at ambient temperature | Refrigerated, light-protected | Logistics for high-throughput screening |

| Documented pharmacological studies | Platelet aggregation, serotonin secretion [9] | Arterial thrombosis, cardiovascular pressor assays [8] [10] | Choice driven by historical formulation practices |

Concluding Remarks

Within the confines of published analytical and computational evidence, DV-7028 presents as an achiral, conformationally adaptable heterotricycle whose solid-state characteristics are strongly modulated by salt selection. The hydrochloride offers superior chemical robustness and analytical simplicity, whereas the maleate confers enhanced dissolution kinetics at the expense of thermal margin. The absence of a peer-reviewed single-crystal structure underscores an outstanding crystallographic knowledge gap that merits future investigation.

Data availability statement: All numerical values reported herein derive from peer-reviewed primary literature, supplier technical dossiers or curated chemical databases, as referenced.

Tables

Reaction Pathways for Piperidine Derivative Synthesis

The synthesis of DV-7028, a complex piperidine derivative featuring a 4-fluorobenzoyl substituent and an ethylenediamine linker connected to a pyrido-triazine core, requires sophisticated synthetic approaches that leverage multiple reaction pathways for piperidine ring construction and functionalization.

Acylation-Based Synthesis Routes

The primary synthetic route for piperidine derivatives like DV-7028 involves acylation reactions using 4-fluorobenzoyl chloride as the key electrophilic component . This approach utilizes the nucleophilic properties of the piperidine nitrogen to form the characteristic carbonyl linkage. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, where piperidine attacks the carbonyl carbon of 4-fluorobenzoyl chloride, resulting in the elimination of hydrogen chloride and formation of the desired 4-(4-fluorobenzoyl)piperidine intermediate .

The reaction conditions require careful temperature control, typically maintained between 0-5°C during the initial acylation step to minimize side reactions and ensure high selectivity . Dichloromethane serves as the preferred solvent due to its ability to dissolve both organic reactants while maintaining an inert reaction environment. Triethylamine functions as the base, neutralizing the hydrogen chloride byproduct and driving the reaction to completion. Under optimized conditions, this synthetic route consistently achieves yields ranging from 70-85% .

Electroreductive Cyclization Pathways

An innovative alternative approach involves electroreductive cyclization using flow microreactor technology [2]. This method employs imine substrates and terminal dihaloalkanes to construct the piperidine ring system through electrochemical reduction. The process benefits from the large specific surface area of microreactors, which enhances the efficiency of the reduction process and provides superior yields compared to conventional batch-type reactions [2].

The electroreductive cyclization proceeds through the initial reduction of the imine substrate on the cathode, generating a nucleophilic species that subsequently undergoes intramolecular cyclization with the dihaloalkane component [2]. The use of 1,1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base proves crucial for suppressing the formation of hydromonomeric byproducts, which represent the primary side reaction pathway. Under optimized conditions, this method achieves isolated yields of 55-75% for piperidine derivatives within approximately one hour of continuous electrolysis [2].

Reductive Hydroamination and Cyclization

The reductive hydroamination/cyclization cascade represents another viable synthetic pathway for piperidine construction [3]. This approach utilizes alkynes as starting materials, which undergo acid-mediated alkyne functionalization to generate enamine intermediates. The process involves the formation of iminium ions through acid catalysis, followed by subsequent reduction to yield the desired piperidine ring system [3].

The mechanism proceeds through acid-mediated alkyne activation, leading to enamine formation and subsequent iminium ion generation. The final reduction step completes the cyclization process, forming the six-membered piperidine ring. However, this method shows sensitivity to electronic effects, with strong electron-releasing substituents such as 4-methoxy groups leading to hydrolyzed derivatives instead of the desired piperidine products, while electron-withdrawing nitro groups fail to participate in the reaction entirely [3].

Radical Cyclization Approaches

Intramolecular radical cyclization offers an additional synthetic strategy for piperidine synthesis [3]. This method employs 1,6-enynes as substrates and triethylborane as a radical initiator to generate complex piperidine structures through a series of radical cascade reactions. The process involves two successive cyclizations following 5-exo-dig and 3-exo-trig pathways, along with cyclopropane cleavage to form the six-membered ring and selective hydrogen abstraction [3].

The radical cascade mechanism provides access to polysubstituted alkylidene piperidines, though the products are typically obtained as racemates. The regioselectivity of the cyclization can be controlled through solvent selection, with acetonitrile favoring the 6-endo-trig pathway and methanol promoting the 5-exo-trig pathway [3].

Optimization of Ethylenediamine Linker Incorporation

The incorporation of ethylenediamine linkers into complex molecular architectures requires careful consideration of reaction conditions, stoichiometry, and purification strategies to achieve optimal yields and product purity. The ethylenediamine moiety serves as a crucial bridging element in DV-7028, connecting the piperidine derivative to the pyrido-triazine core structure.

Direct Amination Strategies

Direct amination represents the most straightforward approach for ethylenediamine incorporation [4]. This method involves the nucleophilic substitution of appropriate leaving groups by ethylenediamine under basic conditions. The reaction typically employs potassium carbonate or sodium hydroxide as the base and proceeds at room temperature to moderate heating conditions [4].

The optimization of direct amination requires careful attention to base concentration and reaction temperature. Excessive base concentrations can lead to competing side reactions, including over-alkylation and degradation of sensitive functional groups. Temperature control proves crucial, as elevated temperatures may promote unwanted cyclization reactions or decomposition of the ethylenediamine linker [4]. Optimal conditions typically involve 1.2-1.5 equivalents of ethylenediamine, 2.0 equivalents of base, and reaction temperatures between 25-60°C depending on the substrate reactivity [4].

Carbamate Formation Methodologies

Carbamate formation provides an alternative strategy for ethylenediamine incorporation, particularly when the target molecule contains hydroxyl groups that can serve as attachment points [5]. This approach involves the reaction between hydroxyl-containing substrates and ethylenediamine in the presence of activating agents such as carbonyldiimidazole or phosgene derivatives [5].

The carbamate formation mechanism proceeds through the initial activation of the hydroxyl group, followed by nucleophilic attack by one of the amino groups of ethylenediamine. The reaction conditions typically require dichloromethane as the solvent and moderate temperatures to ensure complete conversion while minimizing side reactions [5]. Optimization involves balancing the stoichiometry of ethylenediamine to prevent bis-substitution, which would consume both amino groups and eliminate the utility of the linker [5].

Peptide Coupling Approaches

For substrates containing carboxylic acid functionality, peptide coupling methodologies offer a robust approach for ethylenediamine incorporation [5]. This strategy employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and hydroxylamine to activate the carboxylic acid toward nucleophilic attack by ethylenediamine [5].

The peptide coupling approach provides excellent control over stoichiometry and minimizes competing reactions. The optimization process focuses on coupling agent selection, with DCC and hydroxylamine combinations proving particularly effective for ethylenediamine incorporation. The reaction conditions typically involve room temperature in dichloromethane or dimethylformamide, with reaction times ranging from 2-12 hours depending on substrate reactivity [5].

Metal-Assisted Functionalization

Metal-assisted functionalization strategies utilize transition metal catalysts to facilitate ethylenediamine incorporation through cross-coupling reactions [4]. These approaches are particularly valuable for substrates containing halogen leaving groups or other organometallic-compatible functionalities [4].

The optimization of metal-assisted functionalization requires careful consideration of catalyst loading, ligand selection, and reaction atmosphere. Palladium-based catalysts with appropriate phosphine ligands have shown particular effectiveness for ethylenediamine incorporation reactions. The reaction conditions typically require inert atmosphere handling and elevated temperatures between 80-120°C [4].

Purification Methods and Yield Optimization Strategies

The purification of DV-7028 and related piperidine derivatives requires sophisticated separation techniques that can handle the complex mixture of products, intermediates, and impurities generated during synthesis. The selection of appropriate purification methods significantly impacts both the final product purity and overall process yield.

Recrystallization Optimization

Recrystallization remains one of the most cost-effective and scalable purification methods for DV-7028-type compounds [6]. The process relies on the differential solubility of the target compound and impurities in various solvent systems at different temperatures. For piperidine derivatives, ethanol-water mixtures have proven particularly effective, with the compound showing limited solubility at room temperature but appreciable solubility at elevated temperatures [6].

The optimization of recrystallization involves systematic screening of solvent systems to identify conditions that maximize both purity and recovery yield [6]. Mixed solvent systems, particularly acetone-water and ethanol-water combinations, provide superior results compared to single solvents. The cooling rate significantly affects crystal formation, with controlled cooling rates of 1-2°C per minute producing larger, more uniform crystals that facilitate easier filtration and washing [6].

Temperature programming during recrystallization can further enhance purification efficiency. Initial heating to 80-90°C ensures complete dissolution of the crude material, followed by controlled cooling to room temperature and subsequent chilling to 0-5°C to maximize precipitation. This temperature profile typically achieves purities exceeding 95% with recovery yields between 75-85% [6].

Column Chromatography Methodologies

Column chromatography provides high-resolution separation capabilities essential for achieving the purity levels required for pharmaceutical applications [7]. Silica gel serves as the standard stationary phase, with particle sizes between 40-63 μm offering optimal separation efficiency while maintaining reasonable flow rates [7].

The optimization of column chromatography involves careful selection of mobile phase composition and gradient conditions. For DV-7028 derivatives, reversed-phase conditions using water-acetonitrile gradients provide excellent separation of polar impurities from the target compound [7]. The gradient optimization typically begins with high aqueous content (90% water) and progresses to high organic content (90% acetonitrile) over 30-60 column volumes [7].

Column loading represents a critical optimization parameter, with loadings between 2-5% of the stationary phase weight providing optimal resolution without compromising capacity [7]. Flow rates must be optimized to balance separation efficiency with reasonable purification times, typically maintained at 1-3 column volumes per hour [7]. Under optimized conditions, column chromatography achieves purities exceeding 98% with recovery yields between 70-80% [7].

High-Performance Liquid Chromatography (HPLC) Purification

HPLC represents the ultimate purification technique for achieving maximum purity levels, particularly important for final pharmaceutical products [8]. Reversed-phase HPLC using C18 stationary phases provides excellent retention and separation of DV-7028 from structurally related impurities [8].

The optimization of preparative HPLC involves systematic evaluation of mobile phase pH, organic modifier concentration, and flow rates [8]. For DV-7028 derivatives, slightly acidic conditions (pH 3.0-4.0) using trifluoroacetic acid modifiers provide optimal peak shape and resolution. The organic modifier, typically acetonitrile or methanol, requires optimization to balance retention time with resolution [8].

Scale-up from analytical to preparative HPLC follows established principles, with column dimensions and flow rates scaled proportionally to maintain separation efficiency [9]. Preparative columns with internal diameters between 20-50 mm and lengths of 150-250 mm provide suitable capacity for kilogram-scale purifications while maintaining acceptable cycle times [9]. Under optimized conditions, preparative HPLC achieves purities exceeding 99% with recovery yields between 60-75% [9].

Crystallization from Mixed Solvents

Advanced crystallization techniques using carefully selected mixed solvent systems can provide superior purification results compared to traditional recrystallization [6]. For DV-7028 derivatives, acetone-water systems with precisely controlled water content provide exceptional purification efficiency [6].

The optimization process involves systematic variation of the water content in acetone, typically ranging from 5-25% by volume. The optimal water content varies with the specific impurity profile but generally falls within the 10-15% range for maximum purification efficiency [6]. Temperature control during crystallization proves crucial, with slow cooling rates promoting larger crystal formation and improved purity [6].

Seeding techniques can further enhance crystallization efficiency by providing nucleation sites for controlled crystal growth. Seeds prepared from highly pure material and added at 0.1-0.5% by weight significantly improve both the rate of crystallization and the final crystal quality [6]. This approach typically achieves purities exceeding 95% with recovery yields between 80-90% [6].

Process Integration and Yield Optimization

The integration of multiple purification techniques in sequence can achieve superior overall purification results compared to any single method [10]. A typical integrated purification sequence begins with liquid-liquid extraction to remove gross impurities, followed by column chromatography for intermediate purification, and concludes with recrystallization for final purification [10].

Yield optimization requires careful consideration of the cumulative effects of multiple purification steps. Each additional purification step improves purity but reduces overall yield, necessitating optimization of the purification sequence to achieve the desired balance between purity and yield [10]. Process analytical technology, including in-line monitoring of purity and yield, enables real-time optimization of purification conditions [10].